

An In-depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: *Methanesulfonamide, N-(trimethylsilyl)-*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide, N-(trimethylsilyl)- (TMS-methanesulfonamide) is a silylated sulfonamide that has garnered interest primarily as a versatile synthetic intermediate. Its discovery, or more accurately, its first reported synthesis, was described by A. K. Roy in 1993. The initial impetus for its creation was its utility as a key precursor in the synthesis of inorganic polymers, specifically polyoxothiazenes and polythionylphosphazenes.^{[1][2]} While the broader class of sulfonamides is renowned for a wide array of biological activities, from antibacterial to anticancer agents, **Methanesulfonamide, N-(trimethylsilyl)-** is principally recognized for its role in synthetic chemistry rather than for direct pharmacological applications. This guide provides a comprehensive overview of its initial synthesis, key experimental data, and its established synthetic utilities.

First Synthesis and Discovery

The first documented synthesis of **Methanesulfonamide, N-(trimethylsilyl)-** was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.^{[1][2]} This reaction provides a direct and efficient route to the N-silylated sulfonamide. The primary motivation for

this synthesis was to create a stable and reactive monomer for subsequent polymerization reactions, highlighting its designed discovery for materials science applications.^{[1][2]}

Experimental Protocols

The following section details the experimental methodology for the first synthesis of **Methanesulfonamide, N-(trimethylsilyl)-**.

Synthesis of Methanesulfonamide, N-(trimethylsilyl)-

This protocol is based on the method described by McWilliams, Gezahegna, and Lough (2011), which is a replication of the original synthesis by Roy (1993).^{[1][2]}

Materials and Equipment:

- Three-necked round-bottom flask
- Magnetic stirring bar
- Gas inlet
- Reflux condenser
- Rubber septa
- Inert nitrogen (N₂) atmosphere
- Oil bath
- Vacuum pump
- Methanesulfonyl chloride
- Hexamethyldisilazane
- Dichloromethane (CH₂Cl₂)
- Hexane

Procedure:

- A three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, reflux condenser, and rubber septa is flushed with an inert nitrogen atmosphere.
- Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask.^[1]
- Hexamethyldisilazane (20 ml, 103.1 mmol) is added dropwise over 10 minutes with continuous stirring at ambient temperature.^[1]
- The flask is then placed in an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction.^[1]
- The temperature of the oil bath is subsequently increased to between 388–393 K, and the reaction mixture is refluxed at this temperature for 2 hours.^[1]
- After the reflux period, the reaction mixture is allowed to cool to room temperature.
- The reaction by-product, trimethylsilyl chloride (Me_3SiCl), is removed in vacuo.^[1]
- The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of **Methanesulfonamide, N-(trimethylsilyl)-**.^[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of **Methanesulfonamide, N-(trimethylsilyl)-**.

Table 1: Reagents and Reaction Conditions for Synthesis

Reagent/Parameter	Value
Methanesulfonyl chloride	7 ml (102.5 mmol)
Hexamethyldisilazane	20 ml (103.1 mmol)
Initial Reaction Temperature	363–373 K
Reflux Temperature	388–393 K
Reflux Time	2 hours
Yield	15.6 g (91%)

Data sourced from McWilliams et al. (2011).[\[1\]](#)

Table 2: Crystallographic Data for **Methanesulfonamide, N-(trimethylsilyl)-**

Parameter	Value
Chemical Formula	C ₄ H ₁₃ NO ₂ SSi
Molecular Weight	167.30 g/mol
Crystal System	Monoclinic
a	8.2827 (4) Å
b	10.9513 (5) Å
c	9.6201 (3) Å
β	92.536 (2)°
Volume	871.75 (6) Å ³
Z	4
Temperature	150 K

Data sourced from McWilliams et al. (2011).[\[1\]](#)

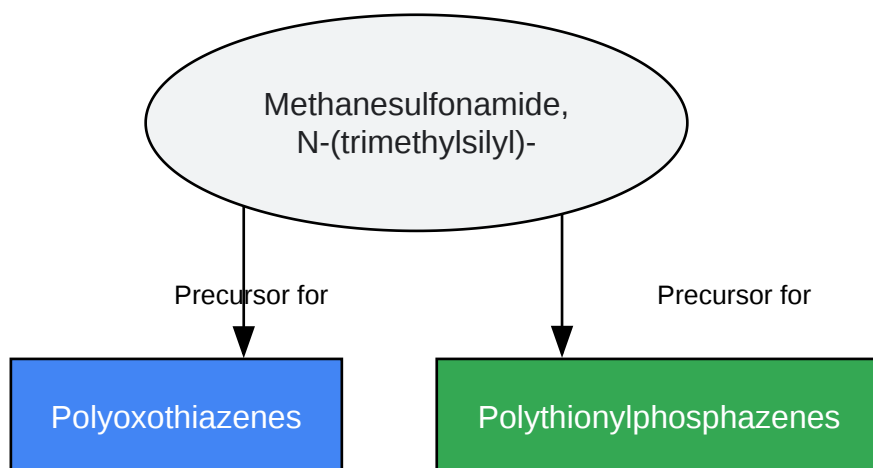
Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of **Methanesulfonamide, N-(trimethylsilyl)-** and its subsequent application.



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Caption: Synthetic workflow for **Methanesulfonamide, N-(trimethylsilyl)-**.



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Caption: Role as a key intermediate in polymer synthesis.

Synthetic Applications

As previously mentioned, the primary utility of **Methanesulfonamide, N-(trimethylsilyl)-** is as a monomer in the synthesis of specialized inorganic polymers.

Precursor to Polyoxothiazenes and Polythionylphosphazenes

Methanesulfonamide, N-(trimethylsilyl)- serves as a crucial building block for polyoxothiazenes and polythionylphosphazenes.[1][2] The presence of the reactive N-(trimethylsilyl) group facilitates polymerization reactions, allowing for the formation of the sulfur-nitrogen backbone characteristic of these polymers. These materials are of interest in the field of materials science due to their unique chemical and physical properties.

Conclusion

Methanesulfonamide, N-(trimethylsilyl)- is a valuable synthetic intermediate whose discovery was driven by the needs of polymer chemistry. The well-documented synthesis provides a high-yielding and straightforward route to this compound. While it does not possess known direct biological activities that would currently make it a focus for drug development, its role as a precursor for novel inorganic polymers underscores its importance in materials science. For researchers in synthetic and materials chemistry, **Methanesulfonamide, N-(trimethylsilyl)-** remains a compound of interest for the creation of new polymeric structures.

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References

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